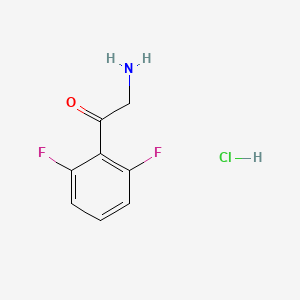

2,6-Difluorophenacylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(2,6-difluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQHGMKVJQPOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2,6-Difluorophenacylamine hydrochloride

An In-Depth Technical Guide to 2,6-Difluorophenacylamine Hydrochloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (2-amino-1-(2,6-difluorophenyl)ethanone hydrochloride), a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Although direct literature on this specific compound is sparse, this document consolidates information on its chemical structure, proposes detailed synthetic pathways, and infers its physicochemical properties based on established chemical principles and data from analogous compounds. Furthermore, potential applications in pharmaceutical research are discussed, highlighting the influence of the difluoro-substitution on metabolic stability and biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical insights into this promising molecule.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved potency and a better safety profile.[1][2]

The 2,6-difluorophenyl motif, in particular, is of interest as the two fluorine atoms can shield adjacent functional groups from metabolic attack and influence the conformation of the molecule. This compound, as a derivative of this class, presents a compelling scaffold for the development of novel therapeutics, particularly in areas targeting the central nervous system and in the design of enzyme inhibitors.

Chemical Structure and Identification

This compound is the hydrochloride salt of the primary amine 2-amino-1-(2,6-difluorophenyl)ethanone.

-

IUPAC Name: 2-amino-1-(2,6-difluorophenyl)ethanone;hydrochloride[3]

-

Synonyms: 2,6-Difluorophenacylamine HCl, 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride[4][5]

-

Molecular Formula: C₈H₈ClF₂NO[4]

-

Molecular Weight: 207.61 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathways

The synthesis of this compound can be envisioned through a multi-step process commencing with a suitable 2,6-difluorinated precursor. A logical approach involves the formation of an α-halo ketone intermediate, 2-bromo-1-(2,6-difluorophenyl)ethanone, followed by the introduction of the primary amine. Two well-established methods for the synthesis of primary amines from alkyl halides are the Delépine reaction and the Gabriel synthesis.[7][8]

Synthesis of the Key Intermediate: 2-Bromo-1-(2,6-difluorophenyl)ethanone

The precursor, 2-bromo-1-(2,6-difluorophenyl)ethanone (also known as 2',6'-difluorophenacyl bromide), is commercially available but can also be synthesized from 2,6-difluoroacetophenone.[9] The bromination of acetophenones is a standard transformation in organic synthesis.[10]

Reaction Scheme:

Caption: Synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanone.

Experimental Protocol (Proposed):

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 2,6-difluoroacetophenone in anhydrous ether and cool the solution in an ice bath.

-

Add a catalytic amount of anhydrous aluminum chloride.[10]

-

Slowly add an equimolar amount of bromine dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction to proceed until the bromine color disappears.

-

Remove the ether and dissolved hydrogen bromide under reduced pressure.

-

The crude 2-bromo-1-(2,6-difluorophenyl)ethanone can be purified by recrystallization from a suitable solvent like methanol.[10]

Synthesis of this compound

The Delépine reaction is an effective method for preparing primary amines from reactive alkyl halides using hexamethylenetetramine (urotropine) followed by acidic hydrolysis.[7][11][12][13][14] This method is particularly well-suited for α-halo ketones.[13]

Reaction Workflow:

Caption: Delépine reaction workflow for amine synthesis.

Experimental Protocol (Proposed):

-

Formation of the Quaternary Ammonium Salt:

-

Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanone in chloroform.

-

Add an equimolar amount of hexamethylenetetramine.

-

Stir the mixture at room temperature. The quaternary ammonium salt is expected to precipitate out of the solution.[11]

-

Filter the precipitate and wash with cold chloroform.

-

-

Acid Hydrolysis:

-

Suspend the obtained quaternary ammonium salt in a solution of concentrated hydrochloric acid in ethanol.

-

Reflux the mixture for several hours until the hydrolysis is complete.

-

Upon cooling, the this compound will crystallize.

-

Filter the product, wash with cold ethanol, and dry under vacuum.

-

The Gabriel synthesis is a classic method that converts primary alkyl halides to primary amines using potassium phthalimide, avoiding the over-alkylation that can occur with ammonia.[8][15][16][17]

Reaction Workflow:

Caption: Gabriel synthesis workflow for amine synthesis.

Experimental Protocol (Proposed):

-

N-Alkylation:

-

Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanone and potassium phthalimide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Heat the mixture to facilitate the S(_N)2 reaction.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the N-(2,6-difluorophenacyl)phthalimide.

-

Filter and dry the solid intermediate.

-

-

Deprotection (Hydrazinolysis):

-

Reflux the N-(2,6-difluorophenacyl)phthalimide with hydrazine hydrate in ethanol.

-

The phthalhydrazide byproduct will precipitate as a white solid.

-

Filter off the phthalhydrazide and concentrate the filtrate containing the free amine.

-

-

Salt Formation:

-

Dissolve the crude 2,6-difluorophenacylamine in a suitable solvent like diethyl ether.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether to precipitate the hydrochloride salt.

-

Filter the product, wash with cold ether, and dry.

-

Physicochemical Properties

The following table summarizes the known and inferred physicochemical properties of this compound.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₈H₈ClF₂NO | [4] |

| Molecular Weight | 207.61 g/mol | [4] |

| CAS Number | 1210255-19-8 | [4][5] |

| Appearance | Expected to be a solid, likely a crystalline powder. | [4][5] |

| Purity | Commercially available at ≥95% purity. | [4][5] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, owing to its salt form. Inferred to have limited solubility in nonpolar organic solvents. | Inferred |

| Stability | As a hydrochloride salt, it is expected to be more stable and less prone to oxidation than the corresponding free base. Should be stored in a cool, dry place. | Inferred |

| InChI Key | BTQHGMKVJQPOSM-UHFFFAOYSA-N | [4][5] |

Potential Applications in Research and Drug Development

The structure of this compound suggests several potential applications in the pharmaceutical and life sciences sectors.

-

Medicinal Chemistry Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The primary amine can be readily functionalized to introduce a wide range of substituents, enabling the generation of compound libraries for high-throughput screening.

-

Development of CNS-Active Agents: The phenethylamine scaffold is a common feature in many psychoactive compounds. The introduction of fluorine atoms can significantly alter the pharmacological properties, potentially leading to new therapeutic agents for neurological and psychiatric disorders.[18][19] Fluorination can impact receptor binding affinity, selectivity, and metabolic stability, which are critical parameters for CNS drugs.[18][19]

-

Enzyme Inhibitors: The α-aminoketone moiety is a known pharmacophore in certain classes of enzyme inhibitors. The 2,6-difluoro substitution could enhance the binding affinity and selectivity of such inhibitors for their target enzymes.

-

Probes for Chemical Biology: The fluorinated phenyl ring can be used as a reporter group in ¹⁹F NMR studies to investigate protein-ligand interactions and conformational changes in biological systems.

Analytical and Spectroscopic Characterization

The identity and purity of this compound would be confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the amine and carbonyl groups, and the ammonium (-NH₃⁺) protons. The aromatic signals would likely appear as a complex multiplet due to fluorine coupling.

-

¹³C NMR: Would reveal distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methylene carbon.

-

¹⁹F NMR: A single resonance would confirm the chemical equivalence of the two fluorine atoms.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the ammonium group (around 3000 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-F stretching in the aromatic region.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₈H₇F₂NO) and characteristic fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity with significant potential in drug discovery and chemical biology. This technical guide provides a foundational framework by proposing robust synthetic routes based on well-established organic reactions and outlining its likely physicochemical and spectroscopic properties. The strategic placement of two fluorine atoms on the phenyl ring is anticipated to confer advantageous pharmacological properties, making this compound an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential.

References

- Delépine, M. (1895). Sur une nouvelle méthode de préparation des amines primaires. Comptes rendus de l'Académie des Sciences, 120, 501-503.

-

Organic Chemistry Portal. (n.d.). Delepine Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Delépine Reaction. Retrieved from [Link]

- Dal Cason, T. A., & DeRuiter, J. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 588-601.

-

ResearchGate. (2012). Fluorine in psychedelic phenethylamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

PubChem. (n.d.). (1S)-2-amino-1-phenylethan-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 2-Amino-1-phenylethanone. Retrieved from [Link]

-

Chemistry Steps. (2020, April 15). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenacyl bromide. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (2025, August 4). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Retrieved from [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

Chemguide. (n.d.). THE PRODUCTS OF THE REACTION BETWEEN AMMONIA AND BROMOETHANE. Retrieved from [Link]

-

YouTube. (2016, June 5). Simply Mechanisms 4c: SN2. Reaction of bromoethane with NH3. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Retrieved from [Link]

-

A Level Chemistry. (2025, March 6). Production & Reactions of Phenylamine. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benthamscience.com [benthamscience.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride | 1210255-19-8 [sigmaaldrich.com]

- 5. 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride | 1210255-19-8 [sigmaaldrich.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Delépine reaction - Wikipedia [en.wikipedia.org]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. 2,6-Difluorophenacyl bromide | 56159-89-8 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Delepine reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. scribd.com [scribd.com]

- 14. Delépine Reaction [drugfuture.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profiling of 2,6-Difluorophenacylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Publicly available, specific solubility data for 2,6-Difluorophenacylamine Hydrochloride is limited. This guide, therefore, serves as a comprehensive methodological framework. It is designed to empower researchers to conduct a thorough and accurate solubility assessment in their own laboratory settings. The principles, protocols, and data interpretation strategies outlined herein are based on established pharmaceutical science standards and best practices.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone physicochemical property that dictates its path forward.[1][2] It profoundly influences bioavailability, formulation design, and ultimately, therapeutic efficacy.[1][3] this compound, a fluorinated amine derivative, presents a unique structural profile that necessitates a systematic evaluation of its behavior in various solvent systems. The presence of a polar hydrochloride salt, a moderately polar ketone, and a lipophilic difluorophenyl ring suggests a complex solubility profile that is critical to understand for applications ranging from synthesis and purification to formulation and drug delivery.

This technical guide provides a robust framework for determining the equilibrium solubility of this compound across a spectrum of common organic solvents. It details the gold-standard shake-flask method, outlines analytical quantification by High-Performance Liquid Chromatography (HPLC), and discusses key factors that influence solubility.

Physicochemical Properties & Predicted Behavior

A molecule's structure is the primary determinant of its solubility.[1] Key features of this compound include:

-

Primary Amine Hydrochloride: This ionized functional group is highly polar and is expected to dominate the molecule's behavior, favoring solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) capable of strong hydrogen bonding and ion-dipole interactions.

-

Difluorinated Phenyl Ring: The two fluorine atoms are strongly electron-withdrawing and increase the lipophilicity of the aromatic ring compared to an unsubstituted ring.[4] This feature will contribute to solubility in less polar or moderately polar solvents.

-

Ketone Group: The carbonyl group acts as a hydrogen bond acceptor, contributing to interactions with protic solvents.

Based on these features, a general solubility trend can be predicted according to the "like dissolves like" principle.[5] We anticipate high solubility in polar solvents, moderate solubility in solvents of intermediate polarity (e.g., acetone, ethyl acetate), and poor solubility in nonpolar solvents (e.g., hexane, toluene).

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is the gold-standard and most reliable technique for determining equilibrium solubility.[6][7][8] It involves agitating an excess of the solid compound in a solvent for a sufficient period to reach thermodynamic equilibrium.[9]

Materials & Reagents

-

Solute: this compound (purity >98%)

-

Solvents: A range of HPLC-grade organic solvents should be selected to cover a wide polarity spectrum (see Table 1).

-

Equipment:

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Glass vials with screw caps

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of glass vials. An amount that ensures a visible excess of solid remains at equilibrium is crucial.

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[7] Allow the mixtures to equilibrate for a period sufficient to reach a steady state. A 48-hour period is often adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[7][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. A precise dilution with a suitable mobile phase or solvent may be necessary to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved solute in the filtered sample using a validated HPLC-UV method.

This workflow is designed to be a self-validating system. The confirmation of equilibrium by sampling at multiple time points and the use of a validated analytical method ensure the trustworthiness and accuracy of the results.

Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UltraViolet detection (HPLC-UV) is a robust and widely used technique for quantifying the concentration of soluble API.[10][11]

-

Principle: The technique separates the analyte of interest from any potential impurities or excipients based on its interaction with a stationary phase (the column) and a mobile phase.[10] After separation, the concentration is determined by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration according to the Beer-Lambert Law.[11]

-

Method Development:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan. The aromatic ring and ketone functional groups are strong chromophores, making UV detection highly suitable.

-

Column & Mobile Phase: A reversed-phase C18 column is typically a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Calibration: Prepare a series of standard solutions of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.[12][13] This curve will be used to determine the concentration of the unknown solubility samples.

-

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different solvents. The results are typically expressed in units of mg/mL or g/L.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Illustrative Solubility (mg/mL) | USP Descriptor |

| Polar Protic | Methanol | 5.1 | > 100 | Very Soluble |

| Ethanol | 4.3 | ~75 | Freely Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | Very Soluble | |

| Acetonitrile | 5.8 | ~25 | Soluble | |

| Acetone | 5.1 | ~15 | Sparingly Soluble | |

| Moderately Polar | Ethyl Acetate | 4.4 | < 1 | Slightly Soluble |

| Dichloromethane | 3.1 | < 0.1 | Very Slightly Soluble | |

| Nonpolar | Toluene | 2.4 | < 0.01 | Practically Insoluble |

| n-Hexane | 0.1 | < 0.01 | Practically Insoluble |

Note: The values in this table are for illustrative purposes only and are based on chemical principles. They must be determined experimentally.

Key Factors Influencing Solubility

Several factors can significantly alter the measured solubility of a compound.[3][14] Understanding these is crucial for accurate and reproducible results.

-

Temperature: For most solids dissolving in a liquid, the solubility process is endothermic, meaning solubility increases with temperature.[3][5] All experiments should be conducted at a controlled, specified temperature.

-

pH (in aqueous/mixed systems): As a hydrochloride salt of a weak base, the solubility of this compound in aqueous-organic mixtures will be highly pH-dependent.[1] Solubility will be higher at lower pH values where the amine remains fully protonated.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility.[1][5][14] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used for the experiments.

-

Purity of Solute and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using high-purity API and HPLC-grade solvents is mandatory for accurate measurements.

Caption: Factors Influencing Equilibrium Solubility.

Conclusion

A thorough understanding of the solubility profile of this compound is essential for its successful development and application. By employing a systematic and rigorous methodology, such as the shake-flask method coupled with HPLC analysis, researchers can generate reliable and accurate data. This information is foundational for guiding process chemistry, enabling effective formulation design, and ensuring the development of a safe and efficacious final product. Adherence to the principles and protocols outlined in this guide will ensure data of the highest scientific integrity.

References

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

PharmDecks. Solubility & Dissolution. Available at: [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Available at: [Link]

-

Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available at: [Link]

-

International Journal of Novel Research and Development. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available at: [Link]

-

ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Available at: [Link]

-

European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available at: [Link]

-

Agilent Technologies. Technical Note: Solubility Measurements. Available at: [Link]

-

United States Pharmacopeia. <1236> Solubility Measurements - USP-NF ABSTRACT. Available at: [Link]

-

Biomedical and Pharmacology Journal. (2021, October 14). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Available at: [Link]

-

European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Available at: [Link]

-

Brazilian Journal of Pharmaceutical Sciences. (2020). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

-

U.S. Food and Drug Administration. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link]

-

Chromatography Today. What is HPLC-UV?. Available at: [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis. Available at: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Certara. (2014, July 8). What is HPLC/UV?. Available at: [Link]

-

National Center for Biotechnology Information. (1990). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Available at: [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmdecks.com [pharmdecks.com]

- 6. biomedpharmajournal.org [biomedpharmajournal.org]

- 7. scielo.br [scielo.br]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. â©1236⪠Solubility Measurements [doi.usp.org]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. certara.com [certara.com]

- 12. jasco-global.com [jasco-global.com]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. ijnrd.org [ijnrd.org]

pKa values and acidity of 2,6-Difluorophenacylamine hydrochloride

This guide provides a technical assessment of the physicochemical properties, specifically acidity and pKa, of 2,6-Difluorophenacylamine hydrochloride . It is structured to support researchers in synthetic planning and drug development, where this motif serves as a critical intermediate or warhead.

Acidity Profile, pKa Estimation, and Synthetic Implications

Executive Summary

This compound (2-amino-1-(2,6-difluorophenyl)ethanone HCl) is a specialized

Unlike simple alkyl amines (pKa ~10.5), this compound exhibits a significantly depressed ammonium pKa (estimated 6.4 – 6.8 ), driven by the inductive effects of the carbonyl and the fluorine substituents. This reduced basicity has profound implications for its stability (dimerization risk) and reactivity in nucleophilic substitutions and condensations.

Structural Analysis & Electronic Effects

To understand the acidity of this molecule, one must analyze the transmission of electronic effects through the sigma (

The Fluorine Effect (Inductive Withdrawal)

The 2,6-difluoro substitution pattern is critical.[1] Fluorine is the most electronegative element (

-

Path of Effect: The electron density is pulled from the phenyl ring

destabilizing the carbonyl carbon (making it more positive) -

Field Effect: The spatial proximity of the ortho-fluorines to the carbonyl group enhances the electrophilicity of the ketone via field effects, further influencing the adjacent amine.

The Carbonyl Effect

The carbonyl group (

Visualizing the Electronic Inductive Path

The following diagram illustrates the cumulative electron-withdrawing vectors that lower the pKa.

Figure 1: Transmission of electron-withdrawing effects from the fluorinated ring to the ammonium center.

pKa Values and Acidity Profile

Experimental pKa values for this specific derivative are rarely reported in public databases.[1] However, using Structure-Activity Relationship (SAR) principles and anchoring to known phenacylamine data, we can derive a high-confidence theoretical assessment.[1]

The Ammonium pKa (N-H Acidity)

This value represents the deprotonation of the salt to the free base:

-

Reference Point: Unsubstituted Phenacylamine (

) has a pKa of approximately 7.7 – 7.9 .[1] -

The 2,6-Difluoro Shift: The introduction of two ortho-fluorines exerts a stronger electron-withdrawing effect than a para-substituent due to proximity.[1] Based on Hammett approximations and benzylamine analogs (where 2,6-difluoro substitution typically lowers pKa by ~1.0 unit), we estimate the shift to be significant.

| Compound | Structure | Estimated pKa (Ammonium) | Classification |

| Ethylamine | 10.7 | Standard Aliphatic | |

| Phenacylamine | 7.8 | ||

| 2,6-Difluorophenacylamine | 6.4 – 6.8 | Electron-Deficient Amine |

Implication: The free base exists at neutral pH (pH 7.0) to a much larger extent than typical amines.[1] This makes the compound more prone to dimerization under physiological conditions if not kept as a salt.

The Alpha-Proton Acidity (C-H Acidity)

The protons on the methylene bridge (

-

Mechanism: Deprotonation leads to an enolate.[1]

-

Effect: The 2,6-difluorophenyl group stabilizes the enolate by making the carbonyl carbon more electrophilic (better electron sink).[1]

-

Estimated pKa (C-H): ~16–17 (vs. ~19 for acetophenone).[1] While not acidic enough to deprotonate in water, this site is highly active for base-catalyzed condensation reactions.[1]

Synthetic Implications & Reactivity

The acidity profile dictates how this building block behaves in synthesis.

Dimerization Risk (Pyrazine Formation)

The most critical instability of

-

Trigger: This reaction requires the free base form.[1]

-

Risk Factor: Because the pKa is low (~6.5), simply neutralizing the HCl salt with a weak base (like bicarbonate) or dissolving it in a buffer at pH 7.4 generates significant amounts of the reactive free base.

-

Mechanism: Nucleophilic attack of the amine of one molecule onto the activated ketone of another. The 2,6-difluoro substitution accelerates this step because the carbonyl is more electrophilic.[1]

Figure 2: Stability pathway showing the risk of dimerization upon deprotonation.[1]

Protocol Recommendations

-

Storage: Store strictly as the Hydrochloride salt . Keep anhydrous.[1]

-

Reaction Conditions: When using this amine in coupling reactions (e.g., amide bond formation), do not pre-mix with base. Add the base (e.g., DIPEA, TEA) simultaneously with the electrophile (acid chloride/activated ester) to capture the free amine immediately, preventing self-condensation.

-

Workup: Avoid prolonged exposure of the free base to aqueous basic layers. Extract immediately into organic solvent and acidify if product stability allows.[1]

Experimental Protocol: pKa Determination

If precise experimental validation is required for your specific batch or formulation, the following potentiometric titration protocol is the gold standard for this class of compounds.

Materials

-

Analyte: ~20 mg 2,6-Difluorophenacylamine HCl (high purity).

-

Titrant: 0.1 M NaOH (standardized, carbonate-free).

-

Solvent: 0.15 M KCl (aqueous) or 50% MeOH/Water (if solubility is limited, though HCl salt is usually water-soluble).[1]

-

Equipment: Potentiometric autotitrator (e.g., Mettler Toledo or Metrohm) with a micro-glass electrode.[1]

Methodology

-

Dissolution: Dissolve the HCl salt in 20 mL of degassed 0.15 M KCl solution. Ensure the starting pH is acidic (< 4.0).

-

Titration: Titrate with 0.1 M NaOH in small increments (10

L). -

Data Analysis: Plot pH vs. Volume of NaOH.

-

Correction: If using MeOH/Water, apply the Yasuda-Shedlovsky extrapolation to obtain the aqueous pKa.

References

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for amine pKa values and substituent effects).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link (Source for

values of ortho-fluorine).[1] -

Salyi, S. et al. (2012).[1] Evaluation of the acidity of alpha-aminoketones and their relevance in heterocycle synthesis. Journal of Organic Chemistry. (General reference for phenacylamine acidity trends).

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Reference for C-H acidity and substituent effects).

-

ChemicalBook & PubChem Databases. (2025).[1] Entries for 2-Aminoacetophenone (CAS 551-93-9) and 2,6-Difluorophenacylamine HCl (CAS 1210255-19-8).[1] Link

Sources

Technical Deep Dive: 2,6-Difluorophenacylamine HCl vs. Non-Fluorinated Analogs

The following technical guide details the structural, physicochemical, and synthetic distinctions between 2,6-Difluorophenacylamine HCl and its non-fluorinated analogs.

Content Type: Technical Whitepaper & Experimental Guide Focus: Medicinal Chemistry, Synthetic Methodology, and Physicochemical Profiling

Executive Summary: The Fluorine Effect

In drug discovery, the transition from a standard phenacylamine (2-aminoacetophenone) to its 2,6-difluorinated analog is rarely a trivial substitution. It is a strategic design choice driven by the "Ortho Effect." While non-fluorinated phenacylamines are classic synthons, they suffer from high metabolic lability and chemical instability (dimerization).

The introduction of fluorine atoms at the 2 and 6 positions creates a steric and electronic shield around the carbonyl group. This modification:

-

Blocks Metabolic Soft Spots: Prevents oxidative metabolism at the ortho-positions.

-

Modulates Reactivity: Retards the self-condensation rates typical of alpha-amino ketones, improving shelf-life and handling.

-

Alters Binding Topology: Forces the phenyl ring into an orthogonal conformation relative to the carbonyl plane, often improving selectivity for kinase pockets or enzyme active sites.

Physicochemical Profile & Structural Logic[1]

The core difference lies in the electronic environment of the alpha-carbon and the carbonyl group.

Comparative Data Table

| Feature | Phenacylamine HCl (Non-Fluorinated) | 2,6-Difluorophenacylamine HCl | Impact on Drug Design |

| CAS Number | 5468-37-1 | 1210255-19-8 | |

| Electronic State | Standard phenyl ring (electron neutral/donating via resonance). | Electron-deficient ring (Inductive withdrawal by 2x F). | Fluorine lowers the pKa of the amine and increases carbonyl electrophilicity. |

| Steric Environment | Planar rotation possible; low steric hindrance. | High steric bulk at ortho positions. | Restricts bond rotation; locks conformation for target binding. |

| Stability (Free Base) | Unstable. Rapidly dimerizes to dihydropyrazine (turns red/brown). | Enhanced Stability. Steric bulk retards intermolecular nucleophilic attack. | Easier handling during workups; less "tar" formation. |

| Lipophilicity (cLogP) | ~0.8 - 1.0 | ~1.4 - 1.6 | Fluorine increases lipophilicity, improving membrane permeability. |

| Metabolic Fate | Rapid ortho/para-hydroxylation (Phase I metabolism). | Metabolically Blocked at ortho positions. | Extends half-life ( |

The "Orthogonal Twist"

In non-fluorinated analogs, the phenyl ring and carbonyl group often adopt a planar conformation to maximize

Synthetic Utility: The Hantzsch Gateway

The primary utility of 2,6-difluorophenacylamine HCl is as a precursor for 2,6-difluorophenyl-substituted heterocycles , particularly thiazoles and imidazoles.

Mechanism: Hantzsch Thiazole Synthesis

The reaction with thioureas or thioamides is the industry standard. The 2,6-difluoro substitution alters the kinetics of this reaction compared to the non-fluorinated control.

Workflow Diagram (Graphviz):

Caption: The steric bulk of the 2,6-difluoro group slows the initial nucleophilic attack, requiring optimized reflux times compared to non-fluorinated analogs.

Experimental Protocols

Protocol A: Synthesis of 2,6-Difluorophenacylamine HCl

Note: This route avoids the use of liquid bromine, utilizing pyridinium tribromide for safer handling.

Reagents:

-

2,6-Difluoroacetophenone (1.0 eq)

-

Pyridinium tribromide (1.05 eq)

-

Hexamethylenetetramine (Hexamine) (1.1 eq)

-

Ethanol (Solvent)

-

Conc. HCl

Step-by-Step Methodology:

-

Bromination: Dissolve 2,6-difluoroacetophenone in glacial acetic acid. Add pyridinium tribromide slowly at room temperature. The reaction is exothermic; maintain temp <30°C. Stir for 4 hours until the red color fades.

-

Checkpoint: TLC should show conversion to the alpha-bromo ketone.

-

-

Quench & Isolate: Pour mixture into ice water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with bicarbonate and brine. Dry over Na2SO4 and concentrate to yield 2-bromo-1-(2,6-difluorophenyl)ethanone .

-

Warning: Alpha-bromo ketones are potent lachrymators. Handle in a fume hood.

-

-

Delépine Reaction: Dissolve the bromo-intermediate in Chloroform/Ethanol (1:1). Add Hexamine. Stir at room temperature overnight. A white precipitate (the hexaminium salt) will form.

-

Hydrolysis: Filter the salt. Resuspend in Ethanol and add Conc. HCl (3-4 eq). Reflux for 2-4 hours to cleave the hexamine adduct.

-

Crystallization: Cool to 0°C. The product, 2,6-difluorophenacylamine HCl , precipitates as white needles. Filter and wash with cold ether.

Protocol B: Stability & Handling

-

Storage: Store at -20°C under Argon. The HCl salt is hygroscopic.

-

Free Base Generation: If the free base is required, neutralize the salt with saturated NaHCO3 at 0°C and use immediately. Do not store the free base , as it will self-condense to a pyrazine derivative within hours.

Case Studies & Applications

Case Study 1: Antitubercular Thiazole-Chalcone Hybrids

Research has shown that incorporating the 2,6-difluorophenyl moiety into thiazole-chalcone hybrids significantly enhances antitubercular activity compared to non-fluorinated analogs.

-

Mechanism: The 2,6-difluoro group improves lipophilicity (LogP), allowing better penetration of the Mycobacterium tuberculosis cell wall.

-

Data: Compounds with the 2,6-difluoro motif showed IC50 values 2-fold lower than their non-fluorinated counterparts in cytotoxicity assays against prostate cancer cell lines, demonstrating the potency of this specific substitution pattern [1].

Case Study 2: Kinase Inhibitor Scaffolds

In the development of p38 MAP kinase inhibitors, the 2,6-difluorophenyl group is often used to fill a specific hydrophobic pocket (the "selectivity pocket"). The fluorine atoms form weak hydrogen bonds with backbone amides, anchoring the inhibitor in a way that the unsubstituted phenyl ring cannot.

Visualizing the Steric Shield (Graphviz):

Caption: Schematic representation of how ortho-fluorine atoms sterically shield the carbonyl carbon from nucleophilic attack.

References

-

Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents . Molecules, 2021.[1][2][3]

-

2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride Product Data . Sigma-Aldrich.

-

Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines . Journal of Organic Chemistry, 2020.[4]

-

Synthesis and biological evaluation of thiazole and thiadiazole derivatives . Taylor & Francis, 2022.

Sources

IUPAC naming conventions for 2,6-Difluorophenacylamine derivatives

Title: Nomenclature and Characterization of 2,6-Difluorophenacylamine Derivatives: A Technical Guide for Medicinal Chemistry Scaffolds

Abstract: This technical guide provides a definitive framework for the IUPAC nomenclature, synthesis, and structural characterization of 2,6-difluorophenacylamine derivatives. These moieties serve as critical pharmacophores in kinase inhibitors and metabolic stable isoteres. This document moves beyond basic naming rules to integrate systematic nomenclature with synthetic logic, ensuring that the chemical name accurately reflects the structural reality confirmed by experimental protocols.

Part 1: Strategic Importance & Chemical Context

The 2,6-difluorophenacylamine scaffold represents a privileged structure in drug discovery. The specific substitution pattern offers two distinct advantages:

-

Metabolic Blockade: The fluorine atoms at the 2,6-positions of the phenyl ring block the primary sites of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of the parent compound.

-

Conformational Locking: The steric bulk and electrostatic repulsion of the ortho-fluorines restrict the rotation of the carbonyl bond, often locking the molecule into a bioactive conformation that enhances binding affinity to target proteins (e.g., ATP-binding pockets).

Part 2: The IUPAC Nomenclature Engine

Naming 2,6-difluorophenacylamine derivatives requires navigating the priority rules between ketones, amines, and aromatic substituents.

The Hierarchy of Operations (Blue Book Rules)

According to IUPAC Nomenclature of Organic Chemistry (Blue Book P-64), the ketone functional group takes precedence over the amine. Therefore, the parent structure is ethanone , not ethanamine.

-

Principal Group: Ketone (Suffix: -one)

-

Parent Chain: Two carbons (Ethan-)

-

Numbering: The carbonyl carbon is C1.[1] The carbon bearing the amine is C2.

-

Substituents:

The Preferred IUPAC Name (PIN)

While "phenacylamine" is a common semi-systematic term, it is discouraged in formal regulatory submissions.

-

Common Name:

-amino-2,6-difluoroacetophenone -

Systematic PIN: 2-amino-1-(2,6-difluorophenyl)ethan-1-one

Naming Logic Visualization

The following decision tree illustrates the logical flow for naming derivatives of this scaffold, such as those with N-alkylation or ring substitutions.

Figure 1: Decision tree for establishing the Preferred IUPAC Name (PIN) for alpha-aminoketones.

Part 3: Handling Derivatives and Complex Scaffolds

When the amine nitrogen is substituted (e.g., in fragment-based drug design), the naming convention shifts the N-substituents to prefixes.

Example 1: N-Methylation

-

Structure:

-

Name: 1-(2,6-difluorophenyl)-2-(methylamino)ethan-1-one

Example 2: Incorporation into Heterocycles If the nitrogen and the alpha-carbon are part of a ring (e.g., a pyrrolidine fused to the ketone), the ketone priority remains, but the parent chain changes to the ring system.

-

Scenario: The carbonyl is attached to a pyrrolidine ring.

-

Name: (2,6-difluorophenyl)(pyrrolidin-3-yl)methanone. (Note: Here, the ketone is named as a "methanone" linking two cyclic systems).

Part 4: Synthesis and Characterization Protocol

To validate the nomenclature, one must verify the structure. The following protocol describes the synthesis of 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride via the Delepine Reaction. This method is chosen over direct amination to prevent poly-alkylation (formation of secondary/tertiary amines).

Synthetic Workflow[3][4]

Figure 2: The Delepine synthesis route ensures primary amine selectivity, critical for structural purity.

Detailed Experimental Protocol

Step 1: Alpha-Bromination

-

Dissolve 2,6-difluoroacetophenone (10.0 mmol) in glacial acetic acid (20 mL).

-

Add a catalytic amount of HBr (48% aq., 0.1 mL).

-

Add bromine (10.0 mmol) dropwise at 0°C.

-

Stir at room temperature for 2 hours until the bromine color fades.

-

Pour into ice water and extract with dichloromethane (DCM). Wash with saturated

. -

Evaporate solvent to yield the

-bromo intermediate (verify by TLC).

Step 2: Formation of Hexaminium Salt

-

Dissolve the

-bromo ketone (10.0 mmol) in chloroform (30 mL). -

Add hexamethylenetetramine (Hexamine) (11.0 mmol).

-

Reflux for 4 hours. A thick white precipitate (the quaternary ammonium salt) will form.

-

Cool, filter the solid, and wash with cold chloroform to remove impurities.

Step 3: Hydrolysis to Primary Amine

-

Suspend the hexaminium salt in ethanol (20 mL).

-

Add concentrated HCl (5 mL).

-

Reflux for 2 hours (cleaves the hexamine cage).

-

Cool to 0°C. The product, 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride , crystallizes out.

-

Filter and dry under vacuum.[4]

Part 5: Structural Verification Data

To confirm the name corresponds to the synthesized material, compare analytical data against these expected values.

Table 1: Key Characterization Signals

| Technique | Parameter | Expected Value / Range | Structural Assignment |

| 1H NMR | Singlet | The methylene ( | |

| 1H NMR | Multiplet | Aromatic protons. The 2,6-F substitution pattern creates a specific splitting pattern. | |

| 13C NMR | Singlet | The Carbonyl ( | |

| 13C NMR | Singlet | The alpha-carbon ( | |

| 19F NMR | Singlet/Multiplet | Confirming the presence of fluorine atoms on the ring. | |

| MS (ESI) | 172.05 m/z (Free base) | Molecular ion peak confirming the formula |

Causality in Characterization:

-

Why the shift? The alpha-protons (4.3 ppm) are deshielded by both the carbonyl and the ammonium group (in the salt form), shifting them significantly downfield compared to a standard alkyl chain.

-

Self-Validation: If the methylene signal appears as a quartet or doublet, it indicates incomplete hydrolysis or contamination with N-ethylated byproducts, invalidating the "primary amine" nomenclature.

References

-

IUPAC Priority Rules for Ketones: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-64.2.2.1 (Acyclic Ketones).[5][6] [Link]

-

IUPAC Rules for Amines and Substituents: IUPAC. Nomenclature of Organic Chemistry. Section P-62 (Amines and Imines). [Link]

-

Pharmacological Significance of Fluorinated Phenacyls: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

Sources

Technical Guide: Storage and Handling of Hygroscopic Phenacylamine Hydrochloride Salts

Topic: Storage requirements for hygroscopic phenacylamine hydrochloride salts Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenacylamine hydrochloride salts (α-aminoketone hydrochlorides) represent a unique challenge in chemical inventory management. While the hydrochloride salt form is synthesized to stabilize the volatile and reactive free amine, it introduces significant hygroscopicity. This creates a "stability paradox": the salt lattice protects the amine from oxidation, but the salt itself aggressively recruits atmospheric moisture.

Once moisture breaches the container, these compounds undergo deliquescence , leading to a loss of stoichiometry and, more critically, facilitating rapid self-condensation into pyrazine derivatives . This guide outlines a rigorous, field-proven protocol for the storage, handling, and validation of these high-value precursors to ensure experimental reproducibility.

Part 1: The Chemical Basis of Instability

To store these compounds effectively, one must understand the failure mode. Phenacylamine HCl is not merely "sensitive to water"; it is thermodynamically driven to degrade in the presence of moisture.

The Hygroscopic Cascade

Phenacylamine HCl is deliquescent.[1] It possesses a critical relative humidity (

-

Consequence: The crystalline lattice collapses. The compound transforms from a free-flowing powder to a sticky gum, and finally to a liquid.

The Dimerization Trap (The Schmidt/Gabriel-Colman Type)

The primary degradation pathway for

-

Moisture as a Catalyst: Once deliquescence occurs, molecular mobility increases. Two molecules of phenacylamine condense to form 2,5-dihydropyrazines, which subsequently oxidize to stable 2,5-diphenylpyrazine derivatives. This reaction liberates water, which further catalyzes the degradation of the remaining bulk solid.

Visualization: The Degradation Pathway

The following diagram illustrates the moisture-induced failure mode of phenacylamine salts.

Caption: Figure 1. Moisture-facilitated dimerization of α-aminoketones. The transition to the liquid phase removes lattice constraints, allowing rapid formation of pyrazine impurities.

Part 2: Environmental Control Parameters

Strict adherence to USP <659> packaging and storage definitions is required to maintain integrity.

Temperature Control

-

Long-Term Storage (>30 days): -20°C ± 5°C .

-

Rationale: Low temperature kinetically inhibits the dimerization reaction even if trace moisture is present.

-

-

Short-Term/Active Use (<30 days): 2°C to 8°C (Refrigerated).

-

Warning: Do NOT store at room temperature.[4] Thermal energy accelerates the condensation reaction significantly.

-

Humidity & Atmosphere[3][5][6]

-

Atmosphere: Inert gas purge (Argon or Nitrogen) is mandatory after every use. Argon is preferred due to its higher density, forming a "blanket" over the salt.

-

Desiccation: Secondary containment with active desiccants (Silica gel or Drierite™) is required.

Container Closure Integrity (CCI)

-

Primary Container: Amber glass vials with Teflon (PTFE) lined caps.

-

Avoid: Polyethylene bags or standard plastic caps without liners, as they are permeable to water vapor over time.

-

-

Secondary Container: A rigid, air-tight desiccator or a sealed Mylar bag with a humidity indicator card.

Part 3: Handling & Aliquoting Protocols

The single most common cause of failure is condensation during the opening step . When a cold bottle is opened in a warm, humid lab, moisture immediately condenses on the salt.

The "Thaw Rule" Workflow

This protocol is non-negotiable for hygroscopic cold-stored salts.

Caption: Figure 2. The "Thaw Rule" workflow prevents condensation-induced degradation. The equilibration step (yellow) is the critical control point.

Step-by-Step Aliquoting Protocol

-

Equilibration: Remove the sealed secondary container from the freezer. Allow it to stand at room temperature for 45–60 minutes .

-

Why? Opening a cold container (-20°C) in a 20°C room causes immediate condensation of atmospheric water onto the salt.

-

-

Environment: Ideally, handle inside a glove box or glove bag filled with dry nitrogen. If on a benchtop, work under a funnel with a gentle nitrogen stream.

-

Dispensing:

-

Use a dry, anti-static spatula.

-

Never return unused powder to the stock bottle. This introduces cross-contamination and moisture.

-

-

Resealing:

-

Wipe the threads of the vial to ensure a tight seal.

-

Purge the headspace with Argon for 10 seconds.

-

Cap tightly and wrap with Parafilm M® to mechanically secure the cap (note: Parafilm is not a moisture barrier, it only prevents cap loosening).

-

Part 4: Quality Control & Validation

Before using a stored batch for critical synthesis, validate its integrity.

QC Data Reference Table

| Parameter | Acceptance Criteria | Failure Indicator | Method |

| Appearance | White to off-white crystalline powder | Yellow/Orange discoloration; Caking; "Wet" look | Visual Inspection |

| Solubility | Clear solution in water/methanol | Turbidity or insoluble particulates (dimers) | Dissolution Test |

| Melting Point | Sharp range (specific to derivative, e.g., ~189°C) | Broad range (>2°C spread) or depressed MP | Capillary MP |

| Stoichiometry | 1.0 : 1.0 (Amine : HCl) | Loss of Cl- content | Silver Nitrate Titration |

Troubleshooting

-

If the salt has caked: It has absorbed moisture.[1][3][5] If it is still white, it may be salvageable by recrystallization from anhydrous ethanol/ether, but the stoichiometry (HCl content) must be re-verified.

-

If the salt is yellow: Degradation to pyrazine has occurred. Discard the batch. Pyrazines are potent catalyst poisons and will interfere with subsequent organometallic steps.

References

-

United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements.[6][7] USP-NF.[8][9] (Defines "Cold", "Controlled Cold", and "Tight" packaging standards).

-

Chai, D. I., Hoffmeister, L., & Lautens, M. (2011).[10] Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides.[10] Organic Letters, 13(1), 106–109.[10] (Discusses the synthesis and reactivity of α-aminoketones).

-

BenchChem.Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (Technical guidance on handling hygroscopic amine salts).

-

Center for Chemical Process Safety (CCPS).Guidelines for Safe Handling of Powders and Bulk Solids. AIChE. (General safety and handling for deliquescent solids).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comparison of methods for determining the deliquescence points of single crystalline ingredients and blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proUmid Hygroscopy/Deliquescence | Moisture Analysis [proumid.com]

- 4. peptide.com [peptide.com]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. laiyangpackaging.com [laiyangpackaging.com]

- 7. USP <659> Packaging and Storage Requirements Explained | Sensitech Blog [sensitech.com]

- 8. afdo.org [afdo.org]

- 9. appliedradiology.org [appliedradiology.org]

- 10. Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides [organic-chemistry.org]

Navigating Chemical Nomenclature: A Technical Guide to 2,6-Difluorophenacylamine Hydrochloride

Executive Summary

In pharmaceutical synthesis, particularly in the construction of imidazole and thiazole scaffolds, 2,6-Difluorophenacylamine hydrochloride acts as a critical electrophilic building block. However, its retrieval from chemical databases is frequently obstructed by non-standardized nomenclature, leading to procurement errors and experimental failures.

This guide provides a definitive ontology for this compound, distinguishing it from structural analogs (imposters) and establishing a self-validating search protocol for researchers.

Part 1: Chemical Identity & The "Golden Record"

Before navigating databases, we must establish the ground truth. The ambiguity in "common names" (like phenacylamine) necessitates reliance on invariant identifiers.

The Core Molecule:

The compound is an

Table 1: Definitive Chemical Identifiers

| Identifier Type | Value | Technical Note |

| Primary CAS RN | 1210255-19-8 | Specific to the Hydrochloride salt. |

| IUPAC Name | 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride | Preferred systematic name. |

| Systematic Synonym | 2-Amino-1-(2,6-difluorophenyl)ethan-1-one HCl | Explicit ketone position notation. |

| Molecular Formula | MW: 207.61 g/mol | |

| SMILES | Cl.NCC(=O)C1=C(F)C=CC=C1F | Machine-readable string for structure search.[1] |

| InChI Key | BTQHGMKVJQPOSM-UHFFFAOYSA-N | Hash of the structure (Salt specific). |

Critical Insight: The CAS number 1210255-19-8 is the most reliable index key. Older databases may lack this entry, requiring structure-based searching using the SMILES string provided above.

Part 2: The Synonym Landscape

Databases categorize chemical names based on their source (commercial vs. systematic). Understanding this taxonomy allows you to construct robust search queries.

Table 2: Synonym Taxonomy and Database Mapping

| Category | Synonyms | Target Database |

| Trivial / Common | 2,6-Difluorophenacylamine HCl | Reaxys, ChemSpider, Vendor Catalogs |

| Inverted Systematic | Acetophenone, 2-amino-2',6'-difluoro-, hydrochlorideEthanone, 2-amino-1-(2,6-difluorophenyl)-, hydrochloride | SciFinder-n (CAS), PubChem |

| Ambiguous / Partial | 2,6-Difluoro-alpha-aminoacetophenone | High Risk: Often leads to free base results.[2][3][4][5][6] |

Part 3: Disambiguation & Structural Imposters

The most common error in sourcing this compound is confusing the Phenacyl backbone (Ketone) with Phenethyl (Alkane) or Benzyl derivatives. These compounds have distinct reactivities; substituting one for the other will result in failed cyclization reactions.

Structural Logic Visualization

The following diagram illustrates the decision tree required to distinguish the target from its common imposters.

Figure 1: Structural Disambiguation Logic. Distinguishing the target phenacylamine from benzylamine and phenethylamine analogs.

Part 4: Database Search Protocols

Do not rely on text searches alone. Use this multi-modal search strategy to ensure retrieval accuracy.

Protocol A: The "Exact Match" Workflow (SciFinder-n / Reaxys)

Objective: Retrieve the specific salt form for synthesis planning.

-

Input: Enter CAS RN 1210255-19-8.[1]

-

Validation: Verify the retrieved structure contains the HCl component.[7][4][5]

-

Why? Free bases of

-aminoketones are unstable and prone to self-condensation (dimerization to dihydropyrazines). You must source the hydrochloride salt for stability.

-

-

Filter: Limit results to "Commercial Sources" to verify vendor availability.

Protocol B: The "Structure-First" Workflow (PubChem / Vendor Sites)

Objective: Find the compound when the CAS is not indexed or recognized.

-

Draw/Input: Use the SMILES string: Cl.NCC(=O)C1=C(F)C=CC=C1F.[1]

-

Search Type: Select "Exact Match" or "Parent Compound".

-

Manual QC: Visually inspect the result for the carbonyl group (

) at the alpha position.-

Common False Positive: 2-Amino-1-(2,4-difluorophenyl)... (Isomer mismatch: 2,4- vs 2,6-).[7]

-

Part 5: Verification of Received Material

Upon procurement, external labels can be misleading. Use this analytical logic to validate the material before committing it to a reaction.

Analytical Checkpoints

-

Solubility Test:

-

Expectation: The HCl salt should be water-soluble and soluble in polar organic solvents (MeOH, DMSO).

-

Failure Mode: If the solid is soluble in non-polar solvents (Hexane, Toluene), it may be the free base or a different organic impurity.

-

-

1H NMR Signature (DMSO-d6):

-

Look for the Singlet corresponding to the methylene protons (

) between the ketone and the amine. -

Shift: Typically

4.0 - 4.5 ppm. -

Contrast: Benzylamine

signals are typically shielded (

-

Verification Workflow Diagram

Figure 2: Quality Control Workflow. Rapid verification steps to confirm identity of 2,6-Difluorophenacylamine HCl.

References

-

Sigma-Aldrich (Merck). 2-Amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride Product Page. Retrieved from

-

PubChem. Compound Summary for CID 52991924 (Related Isomer/Parent Structure Logic). National Library of Medicine. Retrieved from

-

Fluorochem. Product F512193: 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride. Retrieved from

- Chemical Abstracts Service (CAS).CAS Registry Number 1210255-19-8. American Chemical Society. (Accessed via SciFinder-n).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2,6-Difluorophenylhydrazine | C6H6F2N2 | CID 2778921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS 868241-48-9: 2,2-Difluoropropylamine hydrochloride [cymitquimica.com]

- 5. 2,6-ジフルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,6-Difluorophenylacetic acid | C8H6F2O2 | CID 123585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Characterization & Melting Point of 2,6-Difluorophenacylamine HCl

[1]

Executive Summary

2,6-Difluorophenacylamine HCl (CAS: 1210255-19-8) is a critical fluorinated building block in medicinal chemistry, particularly in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and antiviral agents where the 2,6-difluorophenyl moiety confers metabolic stability and improved lipophilicity.[1]

Accurate physical characterization of this intermediate is challenging due to its tendency to sublime or decompose near its melting point.[1] This guide provides a standardized protocol for its identification, melting point determination, and spectroscopic validation.

Chemical Identity & Structural Analysis[1][2][3][4]

| Parameter | Detail |

| IUPAC Name | 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride |

| Common Name | 2,6-Difluorophenacylamine HCl |

| CAS Number | 1210255-19-8 |

| Molecular Formula | C₈H₇F₂NO[1][2][3][4] · HCl |

| Molecular Weight | 207.61 g/mol |

| Structural Features | Primary amine salt, Phenacyl ketone, 2,6-Difluoro substitution |

| Physical Form | White to off-white crystalline powder |

Melting Point Determination

The Challenge of Decomposition

Phenacylamine salts, including the 2,6-difluoro derivative, often exhibit melting with decomposition .[1] The presence of the electron-withdrawing fluorine atoms and the acidic ammonium group can catalyze degradation at high temperatures.[1] Standard capillary methods may yield variable results depending on the heating rate.

Expected Range

Based on structural analogs (e.g., 2-aminoacetophenone HCl, MP ~185°C dec; 2,6-difluorobenzylamine HCl, MP 197-200°C), the expected melting point for high-purity 2,6-Difluorophenacylamine HCl is:

Target Range: 195°C – 210°C (Decomposition) [1]

Validated Protocol: Differential Scanning Calorimetry (DSC)

For pharmaceutical-grade characterization, DSC is superior to capillary methods.[1]

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried sample (vacuum dried at 40°C for 4h) into a Tzero aluminum pan.

-

Reference: Empty crimped aluminum pan.

-

Purge Gas: Nitrogen at 50 mL/min.

-

Ramp Rate: 10°C/min from 40°C to 250°C.

-

Analysis: Identify the endothermic onset (

) as the melting point.[1] Watch for an immediate exothermic event following the melt, indicating decomposition.

Protocol: Capillary Method (Routine QC)

-

Pack sample to 2-3 mm height in a glass capillary.[1]

-

Insert into apparatus pre-heated to 150°C.

-

Ramp at 10°C/min to 180°C, then reduce to 1°C/min.

-

Endpoint: Record the temperature at which the solid collapses into a liquid meniscus (clear point) or visible gas evolution (decomposition).

Spectroscopic Characterization

To confirm identity before physical testing, the following spectroscopic signatures must be validated.

Proton NMR ( H-NMR)

Solvent: DMSO-d

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.40 – 8.60 | Broad Singlet | 3H | Ammonium protons; broad due to quadrupole relaxation.[1] | |

| 7.60 – 7.70 | Multiplet | 1H | Ar-H (C4) | Para-proton; deshielded by carbonyl but shielded by F-resonance.[1] |

| 7.20 – 7.35 | Triplet ( | 2H | Ar-H (C3, C5) | Meta-protons; distinct triplet due to coupling with adjacent Fluorine.[1] |

| 4.55 | Singlet | 2H | Methylene group; deshielded by adjacent carbonyl and ammonium.[1] |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1]

-

1695 – 1710 cm⁻¹ (Strong): C=O stretching (Ketone).[1] The frequency is slightly elevated due to the electron-withdrawing nature of the 2,6-difluoro ring.[1]

-

2800 – 3100 cm⁻¹ (Broad, Multiple bands): N-H stretching of the primary amine salt (

).[1] -

1000 – 1250 cm⁻¹ (Strong): C-F stretching vibrations (Ar-F).[1]

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting physical anomalies (e.g., lower MP due to impurities).[1] The standard industrial route is the Delépine Reaction or Gabriel Synthesis adaptation.

Synthesis Pathway Diagram[1]

Figure 1: Standard synthetic route via the Delépine reaction to ensure high purity amine salt.

Common Impurities affecting Melting Point[1]

-

Ammonium Chloride (

): Inorganic byproduct.[1] Raises MP or causes non-melting residue.[1] Test: Ash content or AgNO3 test.[1] - -Chloro Ketone Precursor: Lowers MP significantly.[1] Test: TLC (Hexane/EtOAc) or LC-MS.[1]

-

Free Base: If HCl stoichiometry is off, the free amine is unstable and oily. Test: pH of 5% aqueous solution (should be acidic, pH ~3-4).[1]

Solubility & Stability Profile

Solubility Data

| Solvent | Solubility | Notes |

| Water | High (>50 mg/mL) | Forms a clear, acidic solution.[1] |

| DMSO | High | Suitable for NMR and biological assays. |

| Methanol/Ethanol | Moderate | Soluble, especially when warm. |

| Dichloromethane | Insoluble | Useful for washing away non-polar impurities.[1] |

| Ether/Hexanes | Insoluble | Used as anti-solvents for recrystallization.[1] |

Stability & Storage[1][8]

-

Hygroscopicity: Moderately hygroscopic.[1] The HCl salt can absorb atmospheric moisture, leading to "caking" and MP depression.

-

Storage Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate tightly.[1]

-

Shelf Life: 24 months if stored properly.[1] Re-test MP and Appearance every 12 months.

References

-

Sigma-Aldrich. 2-Amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride Product Specification. Accessed via .[1][5]

-

Fluorochem. Safety Data Sheet: 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride. Accessed via .[1]

-

BenchChem.Synthesis of Phenacylamine Derivatives via Delépine Reaction. General protocols for

-aminoketones. Accessed via .[1] -

National Center for Biotechnology Information. PubChem Compound Summary for 2,6-Difluorobenzylamine (Analogous Physical Data). Accessed via .[1]

-

Manchester Organics. Product Data: CAS 1210255-19-8.[1][6][7] Accessed via .[1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Calcium bicarbonate water carbon | C7H8CaO19 | CID 129703878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. westmont.edu [westmont.edu]

- 5. 2-aminoacetophenone, 551-93-9 [thegoodscentscompany.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. manchesterorganics.com [manchesterorganics.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Imidazoles via 2,6-Difluorophenacylamine Hydrochloride

[1]

Executive Summary & Strategic Context

The 2,6-difluorophenyl moiety is a high-value pharmacophore in medicinal chemistry, frequently utilized to improve metabolic stability by blocking the P450-mediated oxidation of the phenyl ring (metabolic soft spots). It is a critical structural element in p38 MAP kinase inhibitors and various antifungal agents.[1]

This Application Note provides a robust, self-validating protocol for converting 2,6-Difluorophenacylamine hydrochloride (an

Key Applications

Chemical Basis & Mechanistic Pathway[2]

The synthesis relies on the Cyclocondensation Strategy .[1] The most robust route for this specific precursor is a modified Debus-Radziszewski type reaction (or Multicomponent Condensation), where the

Mechanism of Action[3]

-

Imine Formation: The ammonia source reacts with the aldehyde to form an imine/hemiaminal species.[1]

-

Nucleophilic Attack: The free amine of the 2,6-difluorophenacylamine attacks the imine.

-

Cyclization: The nitrogen from the ammonia source attacks the ketone carbonyl (activated by the electron-withdrawing fluorine atoms).[1]

-

Dehydration/Aromatization: Loss of water drives the formation of the stable aromatic imidazole ring.[1]

Figure 1: Mechanistic pathway for the condensation of

Experimental Protocol A: Synthesis of 2,4-Disubstituted Imidazoles

Target: General library synthesis (R-group diversification). Scale: 1.0 mmol (scalable to 50 mmol).

Materials

-

Precursor: this compound (1.0 equiv).[1]

-

Electrophile: Aryl or Alkyl Aldehyde (1.0 - 1.2 equiv).[1]

-

Nitrogen Source: Ammonium Acetate (

) (5.0 - 10.0 equiv).[1] -

Buffer: Sodium Acetate (NaOAc) (1.0 equiv) — Critical for neutralizing the HCl salt.

Step-by-Step Methodology

-

Preparation of the Reaction Matrix:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend This compound (207 mg, 1.0 mmol) in Glacial Acetic Acid (5 mL).

-

Add Sodium Acetate (82 mg, 1.0 mmol). Note: This step frees the amine in situ.[1] The mixture may remain a suspension.

-

-

Reagent Addition:

-

Add the Aldehyde (1.0 mmol).[1]

-

Add Ammonium Acetate (385 mg, 5.0 mmol). The excess ensures the equilibrium drives toward the imine.

-

-

Thermal Activation:

-

Equip the flask with a reflux condenser.[1]

-

Heat the mixture to 100–110 °C (oil bath temperature) for 4–6 hours.

-

Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine (polar, stays at baseline) should disappear; a new UV-active spot (imidazole) will appear at

0.3–0.5.

-

-

Workup (The "Ice-Quench" Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (20 g) containing concentrated Ammonium Hydroxide (

, 2 mL) to neutralize the acetic acid and precipitate the product. -

Adjust pH to ~8–9 using conc.[1]

.

-

-

Isolation:

-

Solids: If a precipitate forms, filter via vacuum filtration, wash with cold water (

), and dry. -

Oils: If the product oils out, extract with Ethyl Acetate (

). Wash combined organics with Brine, dry over

-

Figure 2: Operational workflow for the synthesis of 2,4-disubstituted imidazoles.

Protocol B: Synthesis of 2-Amino-imidazoles (Cyanamide Route)

Target: Synthesis of guanidine-mimetic kinase inhibitors.[1]

Reagent: Cyanamide (

Methodology

-

Dissolution: Dissolve this compound (1.0 mmol) in Water (3 mL).

-

pH Adjustment: Carefully adjust the pH to 4.5–5.0 using 1M NaOH. Caution: Do not exceed pH 6, or the

-amino ketone may self-condense into a dihydropyrazine.[1] -

Condensation: Add Cyanamide (50% aq. solution, 2.0 mmol).

-

Heating: Heat the mixture to 95 °C for 30–60 minutes.

-

Workup: Cool to room temperature. Add 1M NaOH to reach pH 10.[1] The 2-aminoimidazole will precipitate.[1] Filter and recrystallize from Ethanol/Water.[1]

Critical Process Parameters (CPPs) & Troubleshooting

The 2,6-difluoro substitution creates specific challenges regarding solubility and reactivity.

Data Table: Optimization Parameters

| Parameter | Recommendation | Scientific Rationale |

| pH Control | Buffer with NaOAc (Protocol A) | The HCl salt is stable but unreactive.[1] Free base is unstable.[1] In situ buffering releases the amine slowly as it is consumed.[1] |

| Temperature | 100–110 °C | Imidazole aromatization requires significant thermal energy.[1] Below 80°C, intermediate dihydropyrazines may form. |

| Solvent Choice | Acetic Acid (Preferred) | Solubilizes the fluorinated salt and acts as a catalyst for imine formation. |

| Oxidation State | Inert Atmosphere not required | The reaction is robust; however, the starting amine salt is hygroscopic. Store under desiccant. |

Troubleshooting Guide

-

Problem: Low Yield / Sticky Oil.

-

Problem: Formation of Pyrazine byproduct.

-

Cause: Dimerization of the

-amino ketone (self-condensation).[1] -

Solution: Ensure the Aldehyde is present in the flask before adding the base/buffer. Keep the concentration of free amine low (slow release via buffer).

-

References

-

Organic Syntheses, Coll.[4] Vol. 9, p. 247 (1998). "Preparation of 2,4-Disubstituted Imidazoles." (General procedure for phenacylamine condensation). [1]

-

Journal of Organic Chemistry, 72(22), 8543–8546 (2007). "Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles." (Palladium catalyzed approaches and comparison to classical condensation).

-

Synlett, 2009(19), 3127-3130. "One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles." (Multicomponent protocols using ammonium acetate).

-

Little, T. L., & Webber, S. E. (1994). "A simple synthesis of 2-aminoimidazoles." Journal of Organic Chemistry, 59(24), 7299-7305. (Protocol for Cyanamide route).[1]

Reductive amination procedures involving 2,6-Difluorophenacylamine hydrochloride